molecular formula C28H40N4O2 B15249333 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- CAS No. 70945-53-8

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-

Cat. No.: B15249333
CAS No.: 70945-53-8
M. Wt: 464.6 g/mol
InChI Key: XUGBABFKYMUSTL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is a synthetic organic compound with a complex structure. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dimethylamino groups attached to the anthracenedione core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminopentane in the presence of dimethylamine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance pigments and coatings.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, affecting cellular pathways and functions. The dimethylamino groups enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,4-bis(methylamino)-: Similar structure but with methylamino groups instead of dimethylamino groups.

    9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Contains methylphenyl groups, leading to different chemical properties and applications.

Uniqueness

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is unique due to the presence of the dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in biological imaging and drug delivery.

Biological Activity

9,10-Anthracenedione derivatives, particularly those with amino substitutions, have garnered attention for their diverse biological activities, especially in the field of oncology. The compound 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is a notable example that exhibits significant anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and related case studies.

Chemical Structure and Properties

The compound is characterized by a core anthraquinone structure with two dimethylaminopentylamino side chains. This configuration enhances its solubility and potentially its interaction with biological targets.

The biological activity of 9,10-anthracenedione derivatives primarily stems from their ability to intercalate DNA and generate reactive oxygen species (ROS). These actions lead to:

  • Inhibition of DNA replication : By intercalating into DNA, these compounds can hinder the replication process.
  • Induction of apoptosis : The generation of ROS can initiate apoptotic pathways in cancer cells.
  • Cell cycle arrest : Many anthraquinone derivatives have been shown to cause cell cycle arrest at various phases, particularly G2/M phase.

Anticancer Activity

Research has demonstrated that 9,10-anthracenedione derivatives exhibit potent anticancer effects against various cell lines. A summary of findings is presented in the following table:

Cell Line IC50 Value (μM) Mechanism Reference
MOLT4 (leukemia)2.1DNA intercalation
AGS (gastric cancer)4.1Apoptosis induction
A549 (lung carcinoma)11.6Cell cycle arrest
B-16 melanoma>500% increase in lifespanCytotoxicity against tumor cells
P-388 leukemia>500% increase in lifespanComparable efficacy to conventional drugs

Study 1: Efficacy Against Solid Tumors

In a study assessing the effectiveness of various anthraquinone derivatives against solid tumors in mice, it was found that certain modifications to the amino groups significantly enhanced antitumor activity. Specifically, compounds with hydrophilic terminal groups showed improved therapeutic indices compared to traditional chemotherapeutics like Adriamycin and Cyclophosphamide .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound caused significant mitochondrial dysfunction leading to apoptosis in cancer cells. This was evidenced by increased levels of cytochrome c release and loss of mitochondrial membrane potential .

Study 3: Comparative Toxicology

A comparative toxicity assessment indicated that while the compound exhibited strong anticancer properties, it also posed risks for normal cells at higher concentrations. The balance between efficacy and toxicity is crucial for therapeutic applications .

Properties

CAS No.

70945-53-8

Molecular Formula

C28H40N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

1,4-bis[5-(dimethylamino)pentylamino]anthracene-9,10-dione

InChI

InChI=1S/C28H40N4O2/c1-31(2)19-11-5-9-17-29-23-15-16-24(30-18-10-6-12-20-32(3)4)26-25(23)27(33)21-13-7-8-14-22(21)28(26)34/h7-8,13-16,29-30H,5-6,9-12,17-20H2,1-4H3

InChI Key

XUGBABFKYMUSTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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